- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary CarbonsJournal of the American Chemical Society, 2020, 142(19), 8928-8937,
Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

92273-73-9 structure
Nome del prodotto:Butylzinc bromide, 0.50 M in THF
Numero CAS:92273-73-9
MF:C4H9BrZn
MW:202.427257299423
MDL:MFCD00671997
CID:800566
PubChem ID:24873140
Butylzinc bromide, 0.50 M in THF Proprietà chimiche e fisiche
Nomi e identificatori
-
- Zinc, bromobutyl-
- Butylzinc Bromide
- n-Butylzinc broMide
- butylzinc bromide solution
- Butylzinc bromide solution 0.5 in THF
- butylzinc(II) bromide
- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- n-butylZnBr
- Bromobutylzinc (ACI)
- Bromo(butyl)zinc
- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN
- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- Butylzinc bromide, 0.50 M in THF
-
- MDL: MFCD00671997
- Inchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
- Chiave InChI: HMBGXQKLGHIDMN-UHFFFAOYSA-M
- Sorrisi: C(CC)C[Zn]Br
Proprietà calcolate
- Massa esatta: 199.91800
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 6
- Conta legami ruotabili: 1
Proprietà sperimentali
- Colore/forma: Liquido trasparente incolore
- Densità: 0.958 g/mL at 25 °C
- Punto di fusione: No data available
- Punto di ebollizione: No data available
- Punto di infiammabilità: Fahrenheit: 1,4 ° f< br / >Celsius: -17 ° C< br / >
- Coefficiente di ripartizione dell'acqua: Reacts with water.
- PSA: 0.00000
- LogP: 2.59720
- Sensibilità: Air Sensitive
- Colore/forma: 0.5 M in THF
- Solubilità: Reacts with water.
- Pressione di vapore: No data available
Butylzinc bromide, 0.50 M in THF Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H302-H319-H335-H351
- Dichiarazione di avvertimento: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 11-19-36/37-40
- Istruzioni di sicurezza: S16; S26; S33; S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:4.3
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R11; R14; R19; R22; R36/37/38; R40
Butylzinc bromide, 0.50 M in THF Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
Butylzinc bromide, 0.50 M in THF Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB349479-50 ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50 ml |
€199.00 | 2024-04-16 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
92273-73-9 | 50ml |
¥3125.00 | 2023-04-13 | ||
TRC | B010754-10mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 10mL |
165.00 | 2021-08-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 50ml |
¥2584.47 | 2023-12-05 | ||
Oakwood | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
$35.00 | 2024-07-19 | ||
Fluorochem | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
£33.00 | 2022-02-28 | ||
A2B Chem LLC | AH88499-100ml |
BUTYLZINC BROMIDE |
92273-73-9 | 100ml |
$559.00 | 2023-12-29 | ||
abcr | AB349479-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50ml |
€199.00 | 2025-02-18 | ||
Oakwood | 213843-5ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 5ml |
$80.00 | 2024-07-19 | ||
TRC | B010754-5mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 5mL |
100.00 | 2021-08-18 |
Butylzinc bromide, 0.50 M in THF Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt
1.2 overnight, 80 °C
1.2 overnight, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 12 h, 70 °C; 70 °C → rt
1.2 12 h, 70 °C; 70 °C → rt
Riferimento
- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorinesOrganic Letters, 2013, 15(17), 4478-4481,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 - 12 h, 0 - 25 °C
1.2 2 - 12 h, 0 - 25 °C
Riferimento
- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc ReagentsAdvanced Synthesis & Catalysis, 2019, 361(9), 2048-2053,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt
1.2 rt; rt → 70 °C; 16 h, 70 °C
1.2 rt; rt → 70 °C; 16 h, 70 °C
Riferimento
- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-CouplingAngewandte Chemie, 2012, 51(28), 7024-7027,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C
Riferimento
- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing groupNature Communications, 2021, 12(1),,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux
Riferimento
- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 24 h, 80 °C
1.2 24 h, 80 °C
Riferimento
- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic CarboxamidesChemistry - A European Journal, 2021, 27(24), 7114-7123,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C
Riferimento
- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl boratesOrganic & Biomolecular Chemistry, 2020, 18(32), 6378-6383,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reactionJournal of the American Chemical Society, 2017, 139(23), 7741-7744,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Zinc ; 10 min, heated; rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
Riferimento
- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) ComplexesJournal of the American Chemical Society, 2019, 141(7), 3153-3159,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt
1.2 3 h, 80 °C
1.2 3 h, 80 °C
Riferimento
- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher diseaseOrganic & Biomolecular Chemistry, 2016, 14(3), 1039-1048,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
Riferimento
- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Zinc
Riferimento
- Organozinc reagents prepared from highly active zince-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C
Riferimento
- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux
Riferimento
- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzeneZhejiang Huagong, 2016, 47(6), 5-6,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C
1.2 overnight, 70 °C
1.2 overnight, 70 °C
Riferimento
- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locationsLangmuir, 2019, 35(29), 9584-9592,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
Riferimento
- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenesChemical Communications (Cambridge, 2015, 51(14), 2911-2914,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C
Riferimento
- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBrChemistry - A European Journal, 2019, 25(69), 15751-15754,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 3 - 4 h, 80 °C
1.2 3 - 4 h, 80 °C
Riferimento
- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonatesOrganic Chemistry Frontiers, 2018, 5(9), 1457-1461,
Butylzinc bromide, 0.50 M in THF Raw materials
Butylzinc bromide, 0.50 M in THF Preparation Products
Butylzinc bromide, 0.50 M in THF Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
92273-73-9 (Butylzinc bromide, 0.50 M in THF) Prodotti correlati
- 1261875-72-2(2-Amino-4-(2,3-difluorophenyl)-3-methylpyridine)
- 2229537-14-6(5-(4-methylpiperidin-4-yl)oxy-2-(trifluoromethyl)pyridine)
- 898449-45-1(3-(3-chloro-4-methoxyphenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)urea)
- 2229478-36-6(1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-difluoroethan-1-ol)
- 1935099-66-3(3-Butyl-3-methylpyrrolidine)
- 2137142-16-4(tert-butyl N-(1R)-1-(4-fluoro-3-methylphenyl)-3-oxopropylcarbamate)
- 2306262-06-4(5-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester)
- 2171756-70-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid)
- 2172579-08-5(2-4-(aminomethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-1-ylethan-1-ol)
- 91093-37-7(2-Pyridinecarboxylic acid, (2-furanylmethylene)hydrazide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
